(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated benzylidene moiety, and a prop-2-en-1-yloxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzylidene moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: A structurally similar compound with slight variations in the substituents.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone core structures but different substituents on the benzylidene or thiazolidinone rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClNO2S2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(5E)-5-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClNO2S2/c1-3-6-18-11-5-4-10(15)7-9(11)8-12-13(17)16(2)14(19)20-12/h3-5,7-8H,1,6H2,2H3/b12-8+ |
InChI Key |
LWNJNUFQQKACAH-XYOKQWHBSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCC=C)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCC=C)SC1=S |
Origin of Product |
United States |
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